4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is classified as a benzoic acid derivative and is primarily recognized for its role as an inhibitor of complement factor B, which is significant in various pathological conditions related to the complement system.
The compound is identified by the CAS number 1644670-37-0 and has a molecular weight of 422.52 g/mol. It falls under the category of pharmaceutical intermediates and active pharmaceutical ingredients, which are crucial for the development of therapeutic drugs targeting diseases such as age-related macular degeneration and atypical hemolytic uremic syndrome .
The synthesis of 4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid typically involves several steps, including:
The detailed synthetic pathway may vary based on specific laboratory conditions and available reagents, but high-throughput screening methods are often employed to optimize yields and purity .
The molecular formula for 4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid is C25H30N2O4. The structure comprises:
The stereochemistry around the piperidine nitrogen is crucial for its interaction with biological targets, emphasizing the importance of chirality in drug design .
The compound undergoes various chemical reactions typical for carboxylic acids and amines:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for further study .
The mechanism of action for 4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid primarily involves its role as a selective inhibitor of complement factor B. This inhibition disrupts the alternative pathway of the complement system, which plays a crucial role in immune responses and inflammation.
By inhibiting factor B, this compound may help mitigate pathological processes associated with excessive complement activation, making it a candidate for treating diseases like paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome .
Key physical properties include:
Chemical properties include:
Safety data indicates that it should be handled with care due to potential irritancy (GHS pictogram warnings) associated with its chemical structure .
The primary application of 4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid lies in pharmaceutical research as a potential therapeutic agent targeting complement-mediated diseases. Its development could lead to new treatments for conditions where the complement system plays a detrimental role.
In addition to its therapeutic applications, ongoing research may explore its utility in other areas such as immunology and inflammatory disease management .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1